N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide: is an organic compound that features a phenylethyl group attached to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-amino-1-phenylethanol under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide can undergo oxidation to form a ketone.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amides and alcohols.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with therapeutic benefits.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl rings can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
- N-(2-hydroxy-1-phenylethyl)-N’-phenylurea
- 2-hydroxy-N-(1-phenylethyl)benzamide
- N-(2-hydroxy-1-phenylethyl)-2-(4-methoxyphenyl)acetamide
Uniqueness: N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both hydroxyl and amide groups provides opportunities for various chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
N-(2-hydroxy-1-phenylethyl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-12-15(14-9-5-2-6-10-14)17-16(19)11-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMATCZPMYZFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.